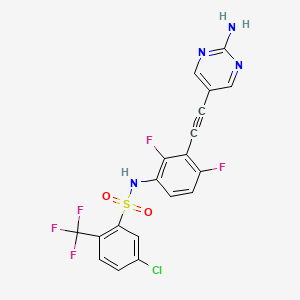![molecular formula C11H12N4O4 B13033215 tert-Butyl6-nitro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13033215.png)
tert-Butyl6-nitro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 6-nitro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of tert-Butyl 6-nitro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate consists of a pyrazole ring fused to a pyridine ring, with a tert-butyl ester and a nitro group as substituents.
Méthodes De Préparation
The synthesis of tert-Butyl 6-nitro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-ketoester or a β-diketone.
Fusion with the pyridine ring: The pyrazole ring is then fused with a pyridine ring through a cyclization reaction.
Introduction of the nitro group: The nitro group can be introduced via nitration using nitric acid or a nitrating agent.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst
Analyse Des Réactions Chimiques
tert-Butyl 6-nitro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions
Applications De Recherche Scientifique
Medicinal Chemistry: It has been evaluated for its activity as a kinase inhibitor, particularly targeting tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation.
Biological Research: The compound has been used as a tool to study the biological pathways involving TRKs and other related kinases.
Industrial Applications:
Mécanisme D'action
The mechanism of action of tert-Butyl 6-nitro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate involves the inhibition of kinase activity. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of downstream targets. This inhibition disrupts the signaling pathways involved in cell proliferation, differentiation, and survival, making it a potential therapeutic agent for cancer treatment .
Comparaison Avec Des Composés Similaires
tert-Butyl 6-nitro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate can be compared with other pyrazolopyridine derivatives such as:
tert-Butyl 6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-5-carboxylate: This compound has a similar structure but lacks the nitro group, which may result in different biological activities.
tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate: This compound has a different fusion pattern of the pyrazole and pyridine rings, leading to variations in its chemical and biological properties.
Propriétés
Formule moléculaire |
C11H12N4O4 |
|---|---|
Poids moléculaire |
264.24 g/mol |
Nom IUPAC |
tert-butyl 6-nitropyrazolo[4,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H12N4O4/c1-11(2,3)19-10(16)14-9-4-7(15(17)18)5-12-8(9)6-13-14/h4-6H,1-3H3 |
Clé InChI |
HXXMSIMHOKEPEO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=C(C=N1)N=CC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13033139.png)
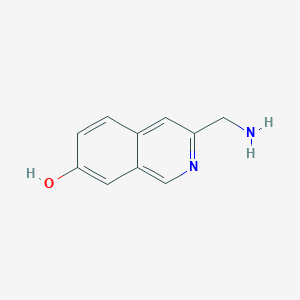
![trans-4'-(4-Propoxycyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13033149.png)
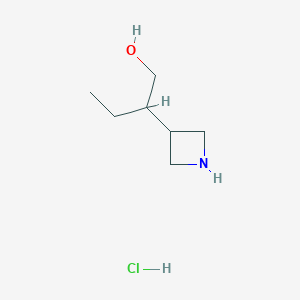
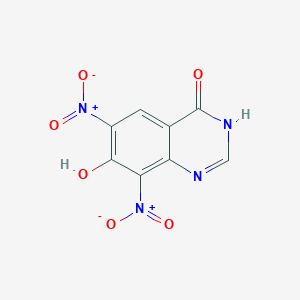
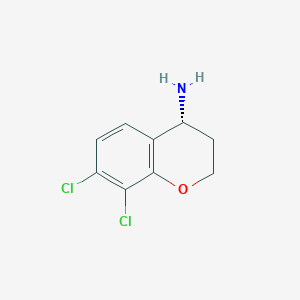
![(1S)-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13033171.png)

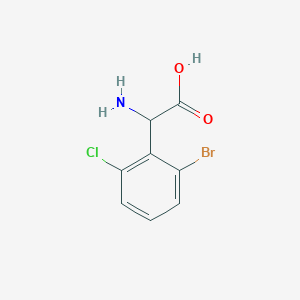
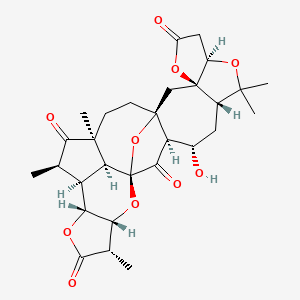
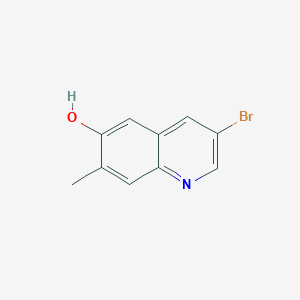
![Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate hcl](/img/structure/B13033189.png)
